

Tridodecylamine: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Tridodecylamine

Cat. No.: B085476

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An in-depth exploration of the molecular characteristics, physicochemical properties, and key applications of **tridodecylamine**, tailored for professionals in research, scientific, and drug development fields.

Tridodecylamine, a tertiary amine, is a significant compound in various chemical and industrial applications. This guide provides a detailed overview of its fundamental properties, experimental applications, and analytical methodologies.

Core Molecular and Physicochemical Properties

Tridodecylamine is characterized by the presence of three dodecyl alkyl chains attached to a central nitrogen atom.^[1] Its molecular formula is C₃₆H₇₅N.^{[2][3]} The molecular weight of **tridodecylamine** is approximately 521.99 g/mol.^{[3][4][5][6][7]}

The key physicochemical properties of **tridodecylamine** are summarized in the table below, providing a ready reference for its behavior in various experimental settings.

Property	Value	References
Molecular Formula	C36H75N	[2][3][4]
Molecular Weight	521.99 g/mol	[3][4][5][7]
CAS Number	102-87-4	[2][3][4]
Appearance	Clear, slightly yellow liquid	[4]
Density	0.823 g/mL at 25 °C	[4][6][7]
Melting Point	16 °C	[4]
Boiling Point	220-228 °C at 0.03 mmHg	[4][6][7]
Flash Point	>230 °F (>110 °C)	[4]
Water Solubility	Not miscible or difficult to mix with water	[8]
Refractive Index	n _{20/D} 1.4578	[6][7][8]

Applications in Research and Development

Tridodecylamine's unique structure lends it to a variety of applications, most notably as a capping agent in nanoparticle synthesis and as an extractant in separation processes.

Nanoparticle Synthesis

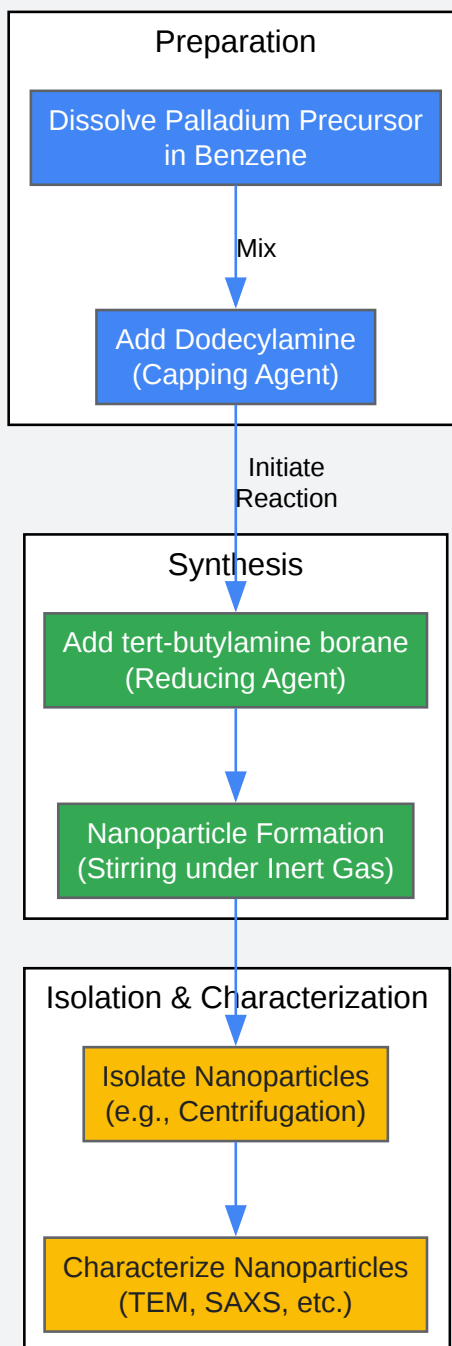
Long-chain amines like **tridodecylamine** are effective capping and stabilizing agents in the synthesis of metal nanoparticles. The long alkyl chains create a hydrophobic shell, rendering the nanoparticles dispersible in non-polar solvents and lipidic environments, which is highly desirable for applications in drug delivery.[9]

This protocol is adapted from a method for synthesizing dodecylamine-capped palladium nanoparticles and can be modified for use with **tridodecylamine**. [10]

- **Precursor Preparation:** Dissolve dichlorido(1,5-cyclooctadiene)palladium(II) as the metal-organic precursor in dry benzene under an inert argon atmosphere.

- **Ligand Addition:** Add dodecylamine as the capping ligand to the precursor solution.
- **Reduction:** Introduce tert-butylamine borane as a reducing agent to the mixture. This is done to avoid contamination from other reducing agents and to prevent oxidation and hydrolysis.
- **Nanoparticle Formation:** The reduction of the palladium precursor in the presence of the capping agent leads to the formation of ultrasmall palladium nanoparticles.
- **Characterization:** The resulting nanoparticles typically have a metallic core diameter of about 2 nm.[\[11\]](#)

Workflow for Dodecylamine-Capped Nanoparticle Synthesis



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A simplified workflow for the synthesis of dodecylamine-capped nanoparticles.

Liquid-Liquid Extraction

Tridodecylamine is utilized as an extractant for the separation of various compounds from aqueous solutions. For instance, it has been investigated for the extraction of citric acid.[\[12\]](#)

The following is a general procedure for a batch extraction process.

- **Organic Phase Preparation:** Prepare an organic phase by dissolving **tridodecylamine** in a suitable water-immiscible organic solvent (e.g., dimethyl phthalate, methyl isobutyl ketone, 1-decanol).[\[12\]](#)
- **Aqueous Phase Preparation:** Prepare an aqueous solution containing a known concentration of citric acid.[\[12\]](#)
- **Extraction:** Mix the organic and aqueous phases in a separatory funnel in a defined ratio. Shake the funnel vigorously for a predetermined time to allow for mass transfer of the citric acid from the aqueous to the organic phase.
- **Phase Separation:** Allow the two phases to separate completely.
- **Analysis:** Determine the concentration of citric acid remaining in the aqueous phase using a suitable analytical method (e.g., titration).
- **Calculation:** Calculate the distribution coefficient, loading factors, and extraction efficiency based on the initial and final concentrations of citric acid.[\[12\]](#)

Analytical Methods

Accurate quantification and identification of **tridodecylamine** are crucial for quality control and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two powerful techniques for this purpose.[\[13\]](#)

Sample Preparation for GC-MS Analysis

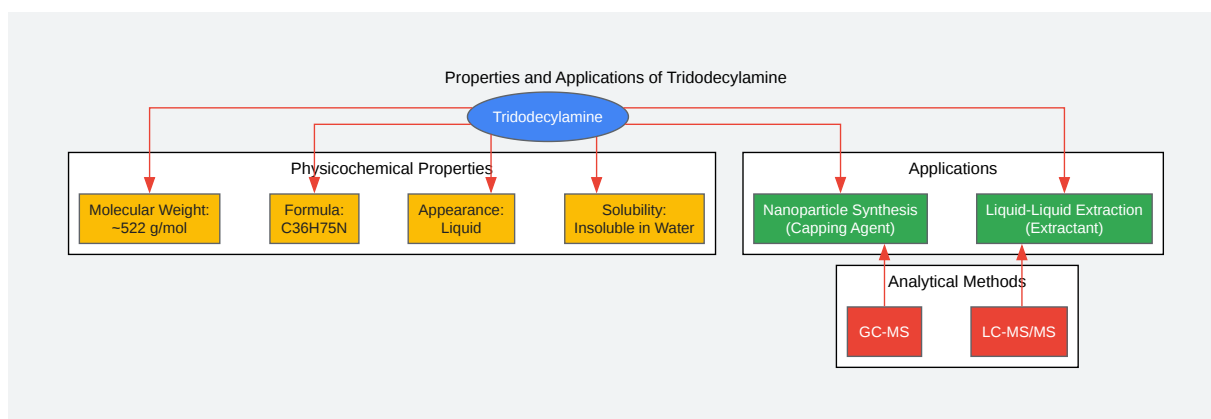
Derivatization is often employed to improve the chromatographic properties of amines.[\[13\]](#)

- To 1 mL of a sample solution containing **tridodecylamine**, add 100 μ L of acetic anhydride and 50 μ L of pyridine.[\[13\]](#)
- Vortex the mixture for 1 minute.
- Heat the mixture at 60°C for 30 minutes.[\[13\]](#)
- After cooling, evaporate the solvent under a gentle stream of nitrogen.
- Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.[\[13\]](#)

Sample Preparation for LC-MS/MS Analysis

Derivatization can also enhance signal intensity in LC-MS/MS.[\[13\]](#)

- To 100 μ L of the sample, add 100 μ L of 100 mM sodium bicarbonate buffer (pH 9.5).[\[13\]](#)
- Add 200 μ L of a 1 mg/mL solution of dansyl chloride in acetone.
- Vortex and incubate the mixture at 60°C for 45 minutes in the dark.[\[13\]](#)
- Add 50 μ L of a 250 mM solution of methylamine to quench the excess dansyl chloride.[\[13\]](#)



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A summary of **Tridodecylamine**'s properties and applications.

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